molecular formula C8H6BrN B157054 3-Bromo-5-methylbenzonitrile CAS No. 124289-21-0

3-Bromo-5-methylbenzonitrile

Cat. No. B157054
M. Wt: 196.04 g/mol
InChI Key: JRGGBJGKQMUYOK-UHFFFAOYSA-N
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Description

3-Bromo-5-methylbenzonitrile is a brominated and methylated derivative of benzonitrile, which is an aromatic compound containing a cyano group attached to a benzene ring. While the provided papers do not directly discuss 3-Bromo-5-methylbenzonitrile, they do provide insights into similar brominated benzonitriles and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3-Bromo-5-methylbenzonitrile.

Synthesis Analysis

The synthesis of brominated benzonitriles can be achieved through various methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, involving palladium-catalyzed arylation followed by acidic deprotection/cyclization . Another synthesis approach for a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, employs a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . These methods suggest that palladium-catalyzed reactions and cross-coupling strategies are effective for synthesizing brominated benzonitriles, which could be applicable to the synthesis of 3-Bromo-5-methylbenzonitrile.

Molecular Structure Analysis

The molecular structure of brominated benzonitriles can be studied using spectroscopic methods. For example, experimental and theoretical investigations of 4-Bromo-3-methylbenzonitrile have been conducted using Density Functional Theory (DFT) and spectroscopic techniques such as FTIR and FT-Raman to determine electronic structure and vibrational frequencies . These studies provide a foundation for understanding the molecular structure of 3-Bromo-5-methylbenzonitrile, as the substitution pattern on the benzene ring is similar.

Chemical Reactions Analysis

Brominated benzonitriles can undergo various chemical reactions. The biotransformation of bromoxynil, a related compound, under different anaerobic conditions has been studied, showing that it can be degraded via reductive debromination . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through bromocyclization indicates that brominated benzonitriles can participate in cyclization reactions . These findings suggest that 3-Bromo-5-methylbenzonitrile may also undergo similar reductive and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitriles can be inferred from related studies. For example, the synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the feasibility of halodeboronation reactions to produce brominated benzonitriles with good yields . The photochemistry of bromoxynil in aquatic environments reveals that it can undergo phototransformation, leading to the generation of debrominated products . These studies imply that 3-Bromo-5-methylbenzonitrile may have similar reactivity under photochemical conditions and that halogenation reactions are key to its synthesis and transformation.

Scientific Research Applications

Spectroscopic Investigations

  • Electronic Structure and Vibrational Properties : Studies on compounds closely related to 3-Bromo-5-methylbenzonitrile, like 4-Bromo-3-methylbenzonitrile, have focused on their electronic structure and vibrational properties using Density Functional Theory (DFT). These studies provide insights into molecular geometry and vibrational frequencies, which are crucial for understanding the physical and chemical behavior of these compounds (Shajikumar & Raman, 2018).

Halogen Substitution Studies

  • Reactivity Towards Aromatic Nucleophilic Substitution : Meta-halo-3-methylbenzonitrile derivatives have been synthesized to study their reactivity towards aromatic nucleophilic substitution. Such studies are valuable in understanding the chemical reactivity of halogenated compounds, including those similar to 3-Bromo-5-methylbenzonitrile (Guo et al., 2008).

Herbicide and Environmental Research

  • Herbicide Resistance in Transgenic Plants : Research has been conducted on herbicides like bromoxynil (a compound related to 3-Bromo-5-methylbenzonitrile) to develop transgenic plants with herbicide resistance. This involves introducing specific genes that can detoxify the herbicide, demonstrating the agricultural applications of such chemicals (Stalker et al., 1988).

Photodegradation Studies

  • Effects of Soil Fulvic Acids on Photodecomposition : The environmental photodecomposition of herbicides like bromoxynil in water, particularly in the presence of soil fulvic acids, has been investigated. These studies help in understanding the environmental fate and degradation pathways of halogenated benzonitriles (Kochany et al., 1990).

Synthesis and Application in Drug Development

  • Facile Synthesis Methods : Research on the synthesis of compounds like 2-bromo-3-fluorobenzonitrile demonstrates the methodologies for creating halogenated benzonitriles, which can have implications for the synthesis of 3-Bromo-5-methylbenzonitrile (Szumigala et al., 2004).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

3-bromo-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGGBJGKQMUYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561724
Record name 3-Bromo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methylbenzonitrile

CAS RN

124289-21-0
Record name 3-Bromo-5-methylbenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID20561724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-methylbenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 1,3-dibromo-5-methylbenzene (1.0 g, 4.0 mmol), copper cyanide (0.179 g, 2.00 mmol), pyridine (0.323 mL, 4.00 mmol), and DMF (15 mL) were heated at 190° C. for 10 h in microwave reactor. The reaction mixture was allowed to cool to r.t., and then poured into a solution of H2O (20 mL) and aq. NH3 solution (25-35% NH3, 10 mL) and the water phase was extracted with EtOAc. The combined organic extracts were dried (Mg2SO4), filtered and concentrated in vacuo. The residue was purified by silica gel chromatograpy (hexane/EtOAc gradient elution) to afford the title compound (0.58 g, 74% yield): 1H NMR (500 MHz, CDCl3) δ ppm 2.39 (s, 3 H) 7.41 (s, 1 H) 7.58 (s, 1 H) 7.60 (s, 1 H); MS (EI) m/z 195 M+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.179 g
Type
reactant
Reaction Step One
Quantity
0.323 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

To a suspension of 3-bromo-5-methylbenzamide (15.0 g, 70.1 mmol) in CHCl3 was added phosphorous pentoxide (29.8 g, 210.2 mmol) and the mixture was kept refluxing for 2 days (monitored by TLC). The reaction was allowed to cool to room temperature, and put into the ice water under the condition of stirring. The organic layer was separated and the aqueous layer was extracted with dichloromethane (150 mL×2). The combined extracts were washed with brine, dried over NaSO4. The product, 3-bromo-5-methylbenzonitrile (7.20 g, 52%), was purified by flash column chromatography. 1H NMR (400 MHz, CDCl3): δ 7.60-7.56 (m, 2 H), 7.40-7.39 (m, 1 H), 2.39 (s, 3 H).
Quantity
15 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
29.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Phosphorous pentoxide (29.8 g, 210.2 mmol) was added to a suspension of 3-bromo-5-methylbenzamide (15.0 g, 70.1 mmol) in CHCl3 and the mixture was kept refluxing for 2 days (monitored by TLC). The reaction was allowed to cool to room temperature, and put into ice water under the condition of stirring. The organic layer was separated and the aqueous layer was extracted with dichloromethane (150 mL×2). The combined extracts were washed with brine, dried over NaSO4. The product, 3-bromo-5-methylbenzonitrile (7.20 g, 52%), was purified by flash column chomatography. 1H NMR (400 MHz, CDCl3) δ 7.60-7.56 (m, 2H), 7.40-7.39 (m, 1H), 2.39 (s, 3H).
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-methylbenzonitrile
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Citations

For This Compound
4
Citations
N Guo, D Alagille, G Tamagnan, RR Price… - Applied Radiation and …, 2008 - Elsevier
… 3-chloro- and 3-bromo-5-methylbenzonitrile by a two-step … 4-amino-3-bromo-5-methylbenzonitrile 3 were first prepared … we could only obtain 3-bromo-5-methylbenzonitrile in a very …
Number of citations: 22 www.sciencedirect.com
N Guo, M Ansari, J Clanton, R Kessler, R Price… - 2006 - Soc Nuclear Med
… Methods: 3-Chloro- and 3-bromo-5-methylbenzonitrile were synthesized from 4-amino-3-methylbenzonitrile by electrophilic halogenation followed by reductive deamination. The iodo …
Number of citations: 0 jnm.snmjournals.org
LWL Woo, T Jackson, A Putey, G Cozier… - Journal of Medicinal …, 2010 - ACS Publications
… radical bromination of 3-bromo-5-methylbenzonitrile followed by … 3-Bromo-5-methylbenzonitrile was synthesized in a similar … to the product 3-bromo-5-methylbenzonitrile in two steps via …
Number of citations: 96 pubs.acs.org
M Mori, G Stelitano, LR Chiarelli, G Cazzaniga… - Pharmaceuticals, 2021 - mdpi.com
… Similarly, 3-bromo-5-fluorobenzonitrile, 3-bromo-5-methoxybenzonitrile, 3-bromo-5-methylbenzonitrile, and 3-bromo-5-hydroxybenzonitrile were used as starting compounds for VI, VII, …
Number of citations: 19 www.mdpi.com

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